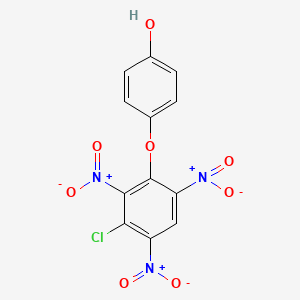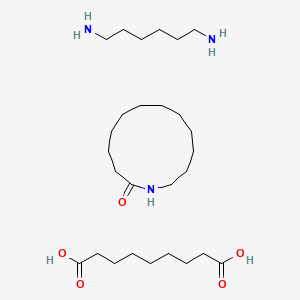
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its stability and color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 6-amino-1-hydroxy-3-sulpho-2-naphthylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium with a pH maintained around 8-9 using sodium hydroxide.
Neutralization and Isolation: The resulting product is neutralized and isolated by filtration, followed by washing and drying to obtain the final compound in its sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of various by-products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines such as 6-amino-1-hydroxy-3-sulpho-2-naphthylamine and benzoic acid derivatives.
Substitution: Sulfonated or nitrated derivatives of the original compound.
科学的研究の応用
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulpho and hydroxy groups enhance its solubility and reactivity, facilitating its interactions with other molecules. The exact pathways involved depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
- 2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid
Uniqueness
2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt stands out due to its specific combination of functional groups, which confer unique solubility, stability, and reactivity properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a versatile compound in both research and industry.
特性
CAS番号 |
83006-38-6 |
|---|---|
分子式 |
C17H11N3Na2O6S |
分子量 |
431.3 g/mol |
IUPAC名 |
disodium;7-amino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H13N3O6S.2Na/c18-10-5-6-11-9(7-10)8-14(27(24,25)26)15(16(11)21)20-19-13-4-2-1-3-12(13)17(22)23;;/h1-8,21H,18H2,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChIキー |
MYIKFQHTYBOACX-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)
